molecular formula C12H11FN2O3 B5699982 ethyl 5-fluoro-3-formamido-1H-indole-2-carboxylate

ethyl 5-fluoro-3-formamido-1H-indole-2-carboxylate

Cat. No.: B5699982
M. Wt: 250.23 g/mol
InChI Key: OMKGEPSIQHONAF-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-3-formamido-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-fluoro-3-formamido-1H-indole-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-3-formamido-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative .

Scientific Research Applications

Ethyl 5-fluoro-3-formamido-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-fluoro-3-formamido-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

Ethyl 5-fluoro-3-formamido-1H-indole-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

ethyl 5-fluoro-3-formamido-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3/c1-2-18-12(17)11-10(14-6-16)8-5-7(13)3-4-9(8)15-11/h3-6,15H,2H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKGEPSIQHONAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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